molecular formula C13H19N5O B7038451 N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide

Cat. No.: B7038451
M. Wt: 261.32 g/mol
InChI Key: MVPZYOPIYLRJCO-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-5-17-10(3)12(9(2)16-17)15-13(19)11(4)18-8-6-7-14-18/h6-8,11H,5H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPZYOPIYLRJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C(C)N2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with 2-pyrazol-1-ylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) and sodium methoxide (NaOMe) are used under mild conditions.

Major Products Formed

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3,5-dimethylbenzamide
  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide
  • N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Uniqueness

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-pyrazol-1-ylpropanamide is unique due to its specific structural features, such as the presence of both pyrazole and propanamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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